molecular formula C15H14ClNO3S B609013 4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol CAS No. 1393371-35-1

4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol

Cat. No.: B609013
CAS No.: 1393371-35-1
M. Wt: 323.79
InChI Key: LQDWIAAYFSZPAR-UHFFFAOYSA-N
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Description

Benzothiazoline derivative 1 is a compound belonging to the benzothiazoline family, which is characterized by a benzene ring fused to a thiazoline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzothiazoline derivative 1 can be synthesized through various methods. One common synthetic route involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

In industrial settings, the production of benzothiazoline derivatives often involves solvent-free synthesis techniques. For example, a solvent-free synthetic route for sulfonylurea benzothiazoline derivatives has been developed, which involves cyclization and carbamylation reactions . This method is advantageous as it reduces the use of harmful solvents and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzothiazoline derivative 1 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert benzothiazoline derivatives into benzothiazoles.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazoline ring.

    Substitution: Substitution reactions can introduce different substituents onto the benzothiazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include benzothiazoles, substituted benzothiazolines, and other derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of benzothiazoline derivative 1 involves the formation of radical species under specific conditions. For example, under visible light irradiation, an electron-donor-acceptor complex is formed between benzothiazoline derivative 1 and electron-deficient alkenes. This complex undergoes excitation, leading to the generation of radical species that participate in various chemical reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Benzothiazoline derivative 1 can be compared with other similar compounds, such as benzothiazoles and benzisoxazoles. While benzothiazoles also contain a benzene ring fused to a thiazole ring, benzothiazoline derivatives have a thiazoline ring instead. This structural difference imparts unique chemical and biological properties to benzothiazoline derivatives . Similar compounds include:

Properties

CAS No.

1393371-35-1

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.79

IUPAC Name

4-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol

InChI

InChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3

InChI Key

LQDWIAAYFSZPAR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2NC3=C(S2)C=CC(=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MHY884;  MHY-884;  MHY 884; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol
Reactant of Route 2
4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol
Reactant of Route 3
4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol
Reactant of Route 4
Reactant of Route 4
4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol
Reactant of Route 5
Reactant of Route 5
4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol
Reactant of Route 6
4-(5-Chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol

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